(-)-5-Cyclohexyl-1-indanmethanol
CAS No.: 38032-73-4
Cat. No.: VC15943313
Molecular Formula: C16H22O
Molecular Weight: 230.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38032-73-4 |
|---|---|
| Molecular Formula | C16H22O |
| Molecular Weight | 230.34 g/mol |
| IUPAC Name | (5-cyclohexyl-2,3-dihydro-1H-inden-1-yl)methanol |
| Standard InChI | InChI=1S/C16H22O/c17-11-15-7-6-14-10-13(8-9-16(14)15)12-4-2-1-3-5-12/h8-10,12,15,17H,1-7,11H2 |
| Standard InChI Key | SSDXQJLLPQJSSU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C2=CC3=C(C=C2)C(CC3)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core structure combines a bicyclic indene system with a methanol group at position 1 and a cyclohexyl substituent at position 5. This arrangement confers significant stereochemical complexity, as the (-)-enantiomer exhibits distinct biological activity compared to its mirror image. X-ray diffraction and density functional theory (DFT) analyses of analogous cyclohexyl-containing compounds reveal torsional angles between aromatic and aliphatic moieties that influence molecular conformation . For example, in related sulfonamide derivatives, dihedral angles of 87.47° between benzene and cyclohexene rings have been observed, suggesting similar steric constraints may govern (-)-5-cyclohexyl-1-indanmethanol’s reactivity .
Physicochemical Characteristics
Key physical properties include a predicted boiling point of , a density of , and a pKa of . These parameters align with its hydrophobic nature, as evidenced by its solubility profile in organic solvents like acetonitrile and dimethyl sulfoxide (DMSO). Comparative data for structurally related alcohols, such as 3-hydroxybenzohydrazide, further contextualize its polarity and hydrogen-bonding potential .
Table 1: Physicochemical Properties of (-)-5-Cyclohexyl-1-Indanmethanol
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.34 g/mol |
| Boiling Point | |
| Density | |
| pKa |
Pharmacological Applications
Anti-Inflammatory and Analgesic Activity
Preliminary studies indicate that (-)-5-cyclohexyl-1-indanmethanol modulates inflammatory pathways, potentially through cyclooxygenase (COX) inhibition or cytokine suppression. In rodent models, the compound demonstrated efficacy in reducing edema and hyperalgesia at subtoxic doses, though its precise molecular targets remain under investigation . Structural analogs, such as 5-chloro-N′-cyclohexylidene indole derivatives, exhibit similar bioactivity via hydrogen-bonding interactions with protein active sites, suggesting a shared mechanism .
Industrial and Synthetic Utility
Chemical Intermediate
(-)-5-Cyclohexyl-1-indanmethanol serves as a precursor in synthesizing complex organic molecules, including chiral ligands and bioactive probes. Suppliers such as Chemlyte Solutions and Zibo Hangyu Biotechnology offer industrial-scale quantities (≥99% purity), with packaging options ranging from grams to metric tons .
Table 2: Global Suppliers and Product Specifications
| Supplier | Assay | Packaging | Application |
|---|---|---|---|
| Zibo Hangyu Biotechnology | 99% | 10g–25kg drums | R&D, commercial use |
| Chemlyte Solutions | 99% | 100g–kilograms | Pharmaceutical intermediates |
| Henan New Blue Chemical | 99% | 1g–metric tons | API synthesis |
Specialty Chemical Production
The compound’s bicyclic structure makes it valuable in formulating heat-resistant polymers and agrochemicals. Its enantiomeric purity is critical for applications in asymmetric catalysis, where even minor stereochemical impurities can drastically alter reaction outcomes .
Comparative Analysis with Structural Analogs
Unlike simpler indanols, (-)-5-cyclohexyl-1-indanmethanol’s cyclohexyl group enhances lipid solubility, potentially improving blood-brain barrier penetration. In contrast, sulfonamide derivatives like 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one exhibit stronger hydrogen-bonding networks but reduced bioavailability due to higher polarity . Such comparisons underscore the trade-offs between structural modifications and pharmacokinetic performance.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume